molecular formula C27H25BF4IN B2819084 1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate CAS No. 455940-57-5

1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate

Cat. No.: B2819084
CAS No.: 455940-57-5
M. Wt: 577.21
InChI Key: RBIUMSMQEDXUIE-UHFFFAOYSA-N
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Description

1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate is a heterocyclic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridinium core substituted with butyl, iodophenyl, and diphenyl groups, and is paired with a tetrafluoroborate anion.

Preparation Methods

The synthesis of 1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyridinium Core: This can be achieved through the reaction of appropriate pyridine derivatives with alkylating agents under controlled conditions.

    Substitution Reactions: Introduction of the butyl, iodophenyl, and diphenyl groups can be carried out using various substitution reactions, often involving halogenated precursors and organometallic reagents.

    Anion Exchange: The final step involves the exchange of the counterion to tetrafluoroborate, which can be accomplished using tetrafluoroboric acid or its salts.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe or ligand in biological studies, particularly in the investigation of molecular interactions.

    Industry: It can be utilized in the production of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. For instance, in medical applications, it may inhibit the active reabsorption of urate in the proximal convoluted tubules of the kidney by targeting uric acid transporter 1 (hURAT1). This inhibition promotes the excretion of urate in urine, thereby reducing blood uric acid levels .

Comparison with Similar Compounds

1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium tetrafluoroborate can be compared with other pyridinium-based compounds. Similar compounds include:

    1-Butyl-4,6-diphenylpyridin-1-ium: Lacks the iodophenyl group, which may affect its reactivity and applications.

    2-(3-Iodophenyl)-4,6-diphenylpyridin-1-ium: Lacks the butyl group, potentially altering its solubility and biological activity.

    4,6-Diphenylpyridin-1-ium: Lacks both the butyl and iodophenyl groups, making it less versatile in certain applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25IN.BF4/c1-2-3-17-29-26(22-13-8-5-9-14-22)19-24(21-11-6-4-7-12-21)20-27(29)23-15-10-16-25(28)18-23;2-1(3,4)5/h4-16,18-20H,2-3,17H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIUMSMQEDXUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C=C1C2=CC(=CC=C2)I)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BF4IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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